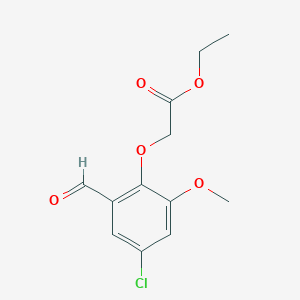

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate

Description

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate is a phenolic ether ester characterized by a substituted aromatic ring (4-chloro, 2-formyl, 6-methoxy groups) linked to an ethyl acetate moiety via an oxygen atom. The compound’s structure (CAS 662154-29-2 for its acid form) suggests applications in medicinal chemistry and materials science, particularly due to its reactive formyl group, which can participate in condensation reactions . It is listed as a discontinued research chemical, highlighting its niche use in specialized syntheses .

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYSSJLSUASETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-chloro-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

Oxidation: Ethyl 2-(4-chloro-2-carboxy-6-methoxyphenoxy)acetate.

Reduction: Ethyl 2-(4-chloro-2-hydroxymethyl-6-methoxyphenoxy)acetate.

Substitution: Ethyl 2-(4-amino-2-formyl-6-methoxyphenoxy)acetate.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-chloro-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.

Synthetic Routes

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Esterification | Ethyl bromoacetate | Potassium carbonate, DMF, heat |

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Sodium hydride | DMSO with alkyl halides |

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features enable it to participate in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

In biological research, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic residues in proteins allows researchers to investigate how it may inhibit or modulate enzyme activity, which is crucial for understanding metabolic processes.

Medicine

The compound is under investigation for its potential use in developing pharmaceutical agents targeting specific enzymes or receptors. Preliminary studies suggest that it may exhibit biological activities relevant to drug development, particularly in areas such as cancer therapy and enzyme inhibition.

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic uses in metabolic disorders.

- Pharmaceutical Development : A study explored its use as a precursor for synthesizing novel anti-cancer agents, showing promising results in vitro against various cancer cell lines.

- Material Science Applications : The compound has been utilized in developing specialty chemicals and materials due to its unique chemical properties that allow for modifications leading to enhanced material performance.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Differences Among Phenoxy Acetate Derivatives

Key Observations :

- Electronic Effects: The formyl group (CHO) in the target compound enhances electrophilicity, enabling reactions like Schiff base formation, whereas amino (NH₂) or nitro (NO₂) substituents (e.g., in ) alter redox properties.

- Steric and Positional Effects : Methyl vs. ethyl esters (e.g., ) influence lipophilicity and metabolic stability. Substituent positions (e.g., 4-Cl vs. 2-Cl) modulate steric hindrance and intermolecular interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Formyl Group Impact : The presence of CHO increases polarity compared to NH₂ or OCH₃, affecting solubility in aqueous vs. organic media.

- Crystallography: Ethyl 2-(4-aminophenoxy)acetate forms reddish-brown crystals stabilized by hydrogen bonding , while sulfinyl-containing analogs (e.g., ) exhibit π-π stacking (3.814 Å) and C–H···O interactions.

Biological Activity

Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural components:

- Chloro Group : Enhances binding affinity to biological targets.

- Methoxy Group : Participates in hydrogen bonding, influencing interactions with proteins.

- Formyl Group : Capable of forming covalent bonds with nucleophilic residues in proteins, which may modulate enzyme activity.

The molecular formula is , with a molecular weight of approximately 276.68 g/mol .

The mechanism of action involves the compound's interaction with specific enzymes and receptors. The formyl group can covalently bond with nucleophilic sites in proteins, leading to inhibition or modulation of enzymatic activity. The presence of the chloro and methoxy groups contributes to the compound's binding affinity and specificity.

Antimicrobial Properties

Recent studies have shown that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, demonstrating moderate to good antibacterial effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation, particularly in breast cancer (MDA-MB-231) and lung cancer (H358) models. The IC50 values indicated a dose-dependent response, with higher concentrations leading to increased cytotoxic effects .

Case Studies

- Breast Cancer Model : A study evaluated the efficacy of this compound in MDA-MB-231 cells, revealing an IC50 value of approximately 10 µM after 48 hours of treatment.

- Lung Cancer Model : In H358 cells, the compound demonstrated an IC50 value of around 15 µM, indicating its potential as a therapeutic agent against specific cancer types.

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate?

The synthesis typically involves nucleophilic aromatic substitution or esterification reactions. For example, phenoxyacetic acid derivatives can be synthesized by reacting substituted phenols with ethyl chloroacetate under alkaline conditions. Reaction optimization includes controlling temperature (60–80°C) and using catalysts like potassium carbonate. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ester linkage.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- IR spectroscopy to identify functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹).

- X-ray crystallography (using SHELXL or WinGX) for absolute configuration determination .

Q. How can researchers purify this compound effectively?

Common methods include:

- Liquid-liquid extraction with ethyl acetate to isolate the product from aqueous layers.

- Column chromatography using silica gel and gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1).

- Recrystallization from ethanol or methanol for high-purity crystals .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Discrepancies in anisotropic displacement parameters or bond lengths may arise due to twinning or poor data resolution. Use SHELXL for robust refinement, applying constraints for disordered atoms. Cross-validate results with WinGX/ORTEP for visualization and geometry analysis. High-resolution data (≤1.0 Å) and hydrogen-bonding networks can improve accuracy .

Q. What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial)?

- In vitro assays : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans), with ethyl acetate extracts as positive controls.

- Dose-response studies : IC₅₀ determination using serial dilutions (1–100 µg/mL).

- Mechanistic studies : ROS generation or membrane disruption assays via fluorescence microscopy .

Q. How do substituents (chloro, methoxy, formyl) influence the compound’s reactivity?

- The chloro group enhances electrophilicity at the aromatic ring, facilitating nucleophilic attacks.

- The methoxy group donates electron density via resonance, directing substitution to ortho/para positions.

- The formyl group acts as a reactive site for condensation reactions (e.g., Schiff base formation). Comparative studies with analogs (e.g., fluoro or bromo derivatives) reveal electronic effects on reaction rates .

Q. What strategies mitigate instability during storage or reactions?

- Store the compound in anhydrous conditions (desiccator, argon atmosphere) to prevent hydrolysis of the ester group.

- Avoid prolonged exposure to light, as the formyl group may undergo photodegradation.

- Use stabilizers like BHT (butylated hydroxytoluene) in solution phases to inhibit radical-mediated decomposition .

Q. How can reaction mechanisms involving the formyl group be elucidated?

- Kinetic studies : Monitor formyl group reactivity (e.g., condensation with amines) via UV-Vis spectroscopy.

- Isotopic labeling : Use ¹³C-labeled formyl groups in NMR to track bond formation/cleavage.

- Computational modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.